molecular formula C16H11FN4O2 B2603197 1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189891-23-3

1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2603197
CAS No.: 1189891-23-3
M. Wt: 310.288
InChI Key: AVMKASCZLYCTCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . The base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced the thiopropargylated 1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the click 1,3-dipolar cycloaddition reaction of the mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in the presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound was found to be an off-white solid with a melting point of 131.5°C .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives of 1,2,4-triazoles, including those with 4-fluorophenyl groups, and exploring their structural properties through experimental and theoretical analyses. For instance, a study involved synthesizing biologically active 1,2,4-triazole derivatives and characterizing them using X-ray diffraction, revealing intermolecular interactions such as lp⋯π and C–H⋯π interactions, crucial for understanding the compound's structural aspects and reactivity (Shukla et al., 2014). Another investigation synthesized novel oxadiazolyl pyrrolo triazole diones, showing potential anti-protozoal activity, which signifies the compound's relevance in developing therapeutic agents (Dürüst et al., 2012).

Biological Activities

Several studies have highlighted the biological activities of 1,2,4-triazole derivatives and their potential as therapeutic agents. For example, compounds exhibiting significant antibacterial and antifungal properties have been identified, underscoring the importance of 1,2,4-triazole derivatives in antimicrobial research (Deswal et al., 2020; Zhao et al., 2012). This demonstrates the compound's versatility and potential in addressing various microbial threats.

Molecular Docking and DFT Studies

The compound and its derivatives have been subjects of molecular docking and density functional theory (DFT) studies, aiming to understand their interaction with biological targets and their electronic properties. These studies provide insights into the compound's pharmacological potential and guide the design of more effective therapeutic agents (Deswal et al., 2020).

Chemical Reactivity and Applications

Further research explores the chemical reactivity of 1,2,4-triazole derivatives, including those with fluorophenyl groups, in various synthetic applications. For example, the synthesis of novel fluorinated cyclic nanomeric aza crown macrocyclic systems containing 1,2,4-triazine moiety demonstrates the compound's utility in developing CDK2 inhibitors for tumor cell treatment, highlighting its potential in cancer therapy (Bawazir & Rahman, 2020).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, the nitro group of a similar compound mediated hydrogen bonding and metallic interaction with the amide group of Thr199 and a zinc ion .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, it was found that the presence of a methylene linker between the triazole and aryl substituent increased toxicity against human cells .

Future Directions

The future directions of research on similar compounds could involve further exploration of their potential biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-10-6-8-12(9-7-10)21-14-13(18-19-21)15(22)20(16(14)23)11-4-2-1-3-5-11/h1-9,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMKASCZLYCTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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